2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone belongs to the class of compounds known as quinazolinones. [] Quinazolinones are a significant group of heterocyclic compounds, renowned for their diverse range of biological and pharmacological properties. [, ] These compounds have garnered significant attention in scientific research due to their potential applications in various fields, including medicinal chemistry. []
4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- is a compound belonging to the quinazolinone class, which is characterized by a fused bicyclic structure containing a quinazoline core. Quinazolinones and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This specific compound is noted for its potential applications in pharmaceuticals, particularly for antimicrobial and antiviral purposes.
4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- is classified as an organic compound with notable pharmacological properties. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Its molecular formula is C17H16N2O, with a molecular weight of 264.32 g/mol .
The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- typically involves the cyclization of anthranilic acid derivatives with isocyanates or carbamates. The reaction conditions often include solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
In a typical synthetic route:
The molecular structure of 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- can be represented using various spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). The canonical SMILES representation is CC1=CC(=C(C=C1)C)N2C(=NC3=CC=CC=C3C2=O)C .
4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. For example, oxidation can lead to more reactive intermediates that may exhibit improved antimicrobial properties.
The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- involves its interaction with specific biological targets, such as enzymes and receptors. The binding affinity to these targets modulates their activity, leading to various pharmacological effects. The exact pathways depend on the biological context in which the compound is utilized .
The compound exhibits notable stability under standard conditions but may react under extreme pH or temperature settings. Its solubility profile suggests potential for bioavailability in pharmaceutical formulations .
4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- has several scientific applications:
Quinazolinone scaffolds have evolved from natural product isolation to synthetic pharmaceutical agents over a century. The first quinazolinone derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869 [6]. Significant milestones include the 1951 commercialization of methaqualone (a 2,3-disubstituted-4(3H)-quinazolinone) as a sedative-hypnotic agent, marking the scaffold's entry into clinical medicine [2] [6]. By the 21st century, over 100 quinazolinone-based drugs had reached the market, including idelalisib (PI3Kδ inhibitor for leukemia) and afatinib (EGFR inhibitor for non-small cell lung cancer) [4] [5]. The natural alkaloid febrifugine (isolated from Dichroa febrifuga in 1947) demonstrated antimalarial properties, inspiring synthetic optimization campaigns to overcome toxicity limitations [4] [5]. Today, more than 300,000 quinazolinone-containing compounds are documented in scientific databases, with approximately 40,000 exhibiting biological activity [6].
4(3H)-Quinazolinones represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad pharmacodynamic profile. This bicyclic system consists of a benzene ring fused to a pyrimidin-4(3H)-one ring, allowing substitutions at six positions (2, 3, 5, 6, 7, and 8) [5]. The non-planar conformation of N3-substituted derivatives enables selective interactions with biological targets. Clinically approved 4(3H)-quinazolinones exhibit diverse mechanisms:
The scaffold's drug-likeness is evidenced by its presence in >75% of top-branded pharmaceuticals containing heterocycles [2]. Modifications at N3 particularly influence pharmacokinetic properties, as demonstrated by the antiviral compound 2-aminoquinazolin-4(3H)-one (SARS-CoV-2 IC₅₀ = 0.23 μM) [3].
The 2-methyl-3-(2,3-dimethylphenyl) [2,3-xylyl] substitution pattern confers distinct steric and electronic advantages to the 4(3H)-quinazolinone core. The ortho-dimethylphenyl group at N3 creates a twisted conformation that reduces molecular planarity, enhancing membrane permeability and reducing hERG channel binding risk [3] [5]. Concurrently, the 2-methyl group provides metabolic stability by blocking oxidative degradation at C2 while maintaining hydrogen-bonding capacity at N1 and O4 [4]. This substitution strategy mirrors optimized derivatives like the anti-SARS-CoV-2 agent 2b (N-acetyl-2-amino-7-chloro-6-fluoroquinazolin-4(3H)-one), where N-acetylation improved AUC₂₄h by >20-fold compared to the parent compound [3]. The 2,3-xylyl moiety’s hydrophobicity augments target binding through van der Waals interactions, as observed in 3-(thiazol-2-yl)quinazolin-4(3H)-ones with nanomolar EGFR inhibition [5].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2